Suicide Substrate Turnover vs. Pure Inactivation: CPB vs. m‑Nitro Analog
The m‑nitro analog (E)-4-(3‑nitrophenyl)-2-oxobut‑3‑enoic acid is the most potent inhibitor in the E-4-phenyl-2-keto-3-butenoic acid series (Ki_regulatory = 0.026 mM, Ki_catalytic = 0.13 mM) [2]. However, CPB is uniquely processed as a substrate: incubation of [1‑¹⁴C]CPB with PDC results in concurrent ¹⁴CO₂ release and enzyme inactivation, directly demonstrating catalytic turnover [1]. In contrast, the m‑nitro derivative forms a stable enzyme‑bound enamine intermediate (λmax ≈ 430 nm) without detectable decarboxylation [2]. Thus, CPB is the only compound in the series that simultaneously reports on the decarboxylation step and inhibits the enzyme.
| Evidence Dimension | Mechanism-based inactivation with concurrent substrate turnover |
|---|---|
| Target Compound Data | CPB: Ki_catalytic = 0.7 mM, Ki_regulatory = 0.3 mM; ¹⁴CO₂ release observed |
| Comparator Or Baseline | m‑NO₂ analog: Ki_catalytic = 0.13 mM, Ki_regulatory = 0.026 mM; no decarboxylation reported |
| Quantified Difference | CPB is ~5.4‑fold less potent at the catalytic site but is the only probe that undergoes turnover |
| Conditions | Brewers' yeast PDC (EC 4.1.1.1), 30 °C, pH 6.0 |
Why This Matters
For laboratories investigating the decarboxylation mechanism of thiamin diphosphate‑dependent enzymes, CPB provides an irreplaceable tool that couples inactivation with direct, quantifiable evidence of substrate processing.
- [1] Kuo DJ, Jordan F. Biochemistry. 1983 Aug 2;22(16):3735-40. doi:10.1021/bi00285a003. View Source
- [2] Jordan F, et al. J Enzyme Inhib. 1986;1(2):139-49. doi:10.3109/14756368609020112. View Source
